molecular formula C17H15ClN4O3S B2486685 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284277-09-3

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2486685
CAS RN: 1284277-09-3
M. Wt: 390.84
InChI Key: RJJOCCIHQSKLKE-DJKKODMXSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation or cyclocondensation reactions between appropriate precursors such as hydrazides, carbonyl compounds, and various aldehydes or ketones. For example, a study by Prabhuswamy et al. (2016) detailed the synthesis of a similar pyrazole derivative by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting the general approach for synthesizing such compounds through reaction specificity and selectivity [Prabhuswamy et al., 2016].

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed through techniques such as X-ray diffraction (XRD), providing insights into their crystal system, space group, and unit cell parameters. Prabhuswamy et al. (2016) elucidated the crystal structure of a related compound, revealing it crystallizes in the triclinic crystal system with specific unit cell parameters. Such studies are crucial for understanding the geometric arrangement and spatial orientation of atoms within the molecule, which directly influences its physical and chemical properties [Prabhuswamy et al., 2016].

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis and detailed structural analysis of similar compounds. For example, a study focused on the synthesis, crystal structure, and Hirshfeld surface analysis of a closely related compound, highlighting its crystallization in the triclinic crystal system and the molecular stability provided by specific hydrogen bond interactions (Prabhuswamy et al., 2016).

Antimicrobial Evaluation

Another significant application is in antimicrobial evaluation. A novel series of derivatives were synthesized and characterized for their antimicrobial activity, with some compounds showing potent to moderate activity against various bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Corrosion Inhibition

Research has also explored the application of pyrazole derivatives as corrosion inhibitors. One study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solution, finding significant inhibition efficiency, suggesting the effectiveness of these compounds in corrosion protection applications (Paul et al., 2020).

Antioxidant Properties

The compound's derivatives have been studied for their antioxidant properties. Research involving the catalytic synthesis and evaluation of novel chalcone derivatives, including a compound structurally related to 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, has demonstrated potential antioxidant activity, indicating its usefulness in oxidative stress-related conditions (Prabakaran et al., 2021).

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-24-13-4-3-10(7-14(13)25-2)9-19-22-17(23)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOCCIHQSKLKE-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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